molecular formula C12H11N3O3 B8629340 (1-Methyl-1H-imidazol-5-yl)(3-methyl-4-nitrophenyl)methanone

(1-Methyl-1H-imidazol-5-yl)(3-methyl-4-nitrophenyl)methanone

Cat. No. B8629340
M. Wt: 245.23 g/mol
InChI Key: VNQYVTKJDSVXLU-UHFFFAOYSA-N
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Patent
US09284308B2

Procedure details

A solution of EtMgBr (3.0 M in diethylether, 15.1 mL, 45.2 mmol) was added dropwise, to a solution of 5-bromo-1-methyl-1H-imidazole (7.28 g, 45.2 mmol) in dry DCM (40 mL) at 0° C. and stirred for 10 minutes. The mixture was then stirred at room temperature for 30 minutes, cooled in an ice-brine bath and N-methoxy-N,3-dimethyl-4-nitrobenzamide (8.45 g, 37.7 mmol, Intermediate 14: step a) dissolved in 22 mL of DCM was added dropwise. A dark brown solid mass formed. The ice bath was removed and mixture stirred at room temperature for 18 hours. Water was added to the suspension followed by 6 M aqueous HCl slowly to neutralize the mixture (pH=6-7). More DCM was added and layers separated. The organic layer was dried over MgSO4, filtered and concentrated. Et2O was added, the slurry sonicated, and precipitates were filtered and dried to provide the title compound.
Quantity
15.1 mL
Type
reactant
Reaction Step One
Quantity
7.28 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[Mg+].[Br-].Br[C:6]1[N:10]([CH3:11])[CH:9]=[N:8][CH:7]=1.CON(C)[C:15](=[O:26])[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[C:18]([CH3:25])[CH:17]=1>C(Cl)Cl>[CH3:11][N:10]1[C:6]([C:15]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[C:18]([CH3:25])[CH:17]=2)=[O:26])=[CH:7][N:8]=[CH:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
15.1 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
7.28 g
Type
reactant
Smiles
BrC1=CN=CN1C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(C1=CC(=C(C=C1)[N+](=O)[O-])C)=O)C
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
22 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-brine bath
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
A dark brown solid mass formed
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
mixture stirred at room temperature for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
Water was added to the suspension
ADDITION
Type
ADDITION
Details
More DCM was added
CUSTOM
Type
CUSTOM
Details
layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Et2O was added
CUSTOM
Type
CUSTOM
Details
the slurry sonicated
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1C=NC=C1C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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